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Compound Name:
2'-(Oxiranylmethoxy)-3-

phenylpropiophenon

Cat. No.: B022707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive review of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone, a compound of interest in pharmaceutical research, primarily known

as an impurity of the antiarrhythmic drug Propafenone. This document consolidates available

information on its chemical properties, synthesis, and toxicological profile. Due to the limited

publicly available data, this guide also highlights areas where further research is required,

particularly concerning its spectroscopic characterization and biological activity.

Introduction
2'-(Oxiranylmethoxy)-3-phenylpropiophenone, also recognized as Propafenone Impurity C,

is a key compound for analytical and quality control purposes in the manufacturing of

Propafenone. Propafenone is a Class 1C antiarrhythmic agent used to treat various cardiac

arrhythmias. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical

concern for drug safety and efficacy. Therefore, a thorough understanding of the formation,

characterization, and potential biological effects of impurities like 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone is essential for pharmaceutical scientists and regulatory bodies. This

guide aims to provide a detailed overview of the current knowledge of this compound.
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Chemical and Physical Properties
2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a propiophenone derivative characterized

by the presence of an oxirane (epoxide) ring linked to the aromatic core via a methoxy bridge.

Chemical Structure
IUPAC Name: 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one

Synonyms: Propafenone Impurity C, Propafenone EP Impurity C, 1-[2-[[(2RS)-

Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one

CAS Number: 22525-95-7

Molecular Formula: C₁₈H₁₈O₃[1]

Molecular Weight: 282.33 g/mol [1]

Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 2'-
(Oxiranylmethoxy)-3-phenylpropiophenone.

Property Value Source

Melting Point 56-58 °C Predicted

Boiling Point 452.8 ± 25.0 °C Predicted

Density 1.164 ± 0.06 g/cm³ Predicted

pKa Not Available

LogP Not Available

Solubility Not Available
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While specific, detailed experimental protocols for the synthesis of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone are not widely published in peer-reviewed literature, a plausible

synthetic route can be inferred from the synthesis of its parent compound, Propafenone, and

general organic chemistry principles. The most probable precursor is 2'-Hydroxy-3-

phenylpropiophenone (Propafenone Impurity A).

Proposed Synthesis
The synthesis likely involves a nucleophilic substitution reaction between 2'-Hydroxy-3-

phenylpropiophenone and an epoxide-containing electrophile, such as epichlorohydrin, under

basic conditions.

Reaction: 2'-Hydroxy-3-phenylpropiophenone + Epichlorohydrin → 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone

A detailed experimental protocol, based on analogous reactions, is provided below.

Experimental Protocol: Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Materials:

2'-Hydroxy-3-phenylpropiophenone

Epichlorohydrin

Anhydrous potassium carbonate (K₂CO₃)

Acetone (anhydrous)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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To a solution of 2'-Hydroxy-3-phenylpropiophenone (1 equivalent) in anhydrous acetone, add

anhydrous potassium carbonate (1.5 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature and filter to remove

the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the residue by column chromatography on silica gel using a suitable eluent system

(e.g., a gradient of hexane and ethyl acetate) to afford pure 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone.

Spectroscopic Data
Detailed spectroscopic data for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is not publicly

available in research literature. However, commercial suppliers of this compound as a

reference standard typically provide a Certificate of Analysis with comprehensive spectroscopic

data. Researchers requiring this information should obtain it from these commercial sources.

The expected spectral features are outlined below.

Table of Spectroscopic Data:
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Technique Data

¹H NMR

Data not publicly available. Expected signals

would include aromatic protons, protons of the

propiophenone chain, and protons of the

oxiranylmethoxy group.

¹³C NMR

Data not publicly available. Expected signals

would include carbons of the two aromatic rings,

the carbonyl carbon, and carbons of the

aliphatic chain and the oxiranylmethoxy group.

FTIR (cm⁻¹)

Data not publicly available. Expected

characteristic peaks would include C=O

stretching (ketone), C-O-C stretching (ether and

epoxide), and aromatic C-H stretching.

Mass Spec (m/z)

Data not publicly available. The expected

molecular ion peak [M]⁺ would be at

approximately 282.12.

Biological Activity and Toxicology
There is a significant lack of publicly available information regarding the specific biological

activity, pharmacology, or toxicology of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Safety Data Sheets (SDS) from suppliers indicate that the toxicological properties of this

compound have not been thoroughly investigated.

Toxicological Summary
The available safety data suggests that knowledge about the health hazards of this compound

is incomplete. It is not currently classified as a hazardous chemical by OSHA. However, as with

any chemical compound with limited toxicological data, it should be handled with care in a

laboratory setting, using appropriate personal protective equipment. The SDS indicates that

there is no data available on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation,

serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity,

carcinogenicity, or reproductive toxicity.[2] Furthermore, no data is available on its ecotoxicity,
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persistence, degradability, or bioaccumulative potential. One supplier notes that the product is

not bioactive and is intended for research and development use only.[3]
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Caption: Proposed synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Experimental Workflow
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Caption: General workflow for the synthesis and purification of the target compound.

Conclusion
2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a compound of significant interest in the

pharmaceutical industry, primarily due to its status as an impurity of Propafenone. This guide

has summarized the available information on its chemical and physical properties, and

proposed a viable synthetic route. However, there is a clear and critical lack of publicly

accessible, peer-reviewed data on its detailed spectroscopic characterization and, most

importantly, its biological activity and toxicological profile. The absence of this data underscores

the need for further research to fully understand the potential impact of this impurity on the

safety and efficacy of Propafenone. Future studies should focus on the isolation and complete

spectroscopic characterization of this compound, followed by comprehensive in vitro and in

vivo toxicological and pharmacological evaluations. Such data would be invaluable for drug

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b022707?utm_src=pdf-body-img
https://www.benchchem.com/product/b022707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


development professionals and regulatory agencies in setting appropriate limits for this impurity

in pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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